3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Description
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6H)-one (CAS: 720718-34-3) is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a pyridazinone core. It is a key intermediate in synthesizing phosphodiesterase 4 (PDE4) inhibitors and other bioactive molecules . The pyridin-3-yl substituent at position 4 distinguishes it from analogs with phenyl or substituted phenyl groups. Its synthesis typically involves multi-step reactions starting from precursors like 4-acetyl-5-amino-1,3-diphenylpyrazole, with yields optimized via one-pot methodologies .
Properties
IUPAC Name |
3-methyl-4-pyridin-3-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-6-8-9(7-3-2-4-12-5-7)13-14-11(16)10(8)15-17-6/h2-5H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQZGNPTCWTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: This compound has been investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Further research is needed to fully understand its medical applications.
Industry: In the industrial sector, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The following table summarizes critical structural analogs, their substituents, and properties:
Molecular and Crystallographic Insights
- Crystal Structures : X-ray studies of analogs like 3-(1,3-diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one reveal planar fused rings and substituent-dependent packing modes .
- Modeling Data : For the p-chlorophenyl analog, molecular docking shows the acetic acid group interacts with aldose reductase’s catalytic site, mimicking Sorbinil’s binding .
Biological Activity
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6H)-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridazinone framework, which is known for its diverse biological activities. The molecular formula can be represented as , indicating the presence of nitrogen and oxygen heteroatoms that contribute to its reactivity and interaction with biological targets.
Research indicates that this compound functions primarily as an inhibitor of phosphodiesterase type 4 (PDE4) . PDE4 is an enzyme involved in the degradation of cyclic AMP (cAMP), a crucial signaling molecule in various physiological processes. By inhibiting PDE4, this compound may enhance cAMP levels, leading to anti-inflammatory effects, which are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. In vitro assays demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing inflammatory diseases .
Cytotoxicity Against Cancer Cells
Recent studies have also explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown significant activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported to be below 10 μM, indicating potent cytotoxicity .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These findings suggest that the compound not only inhibits PDE4 but may also have direct cytotoxic effects on tumor cells.
Induction of Apoptosis
Further investigations into the mechanism by which this compound induces apoptosis in cancer cells revealed that it promotes late apoptosis in A549 cells through a dose-dependent mechanism. Flow cytometry assays indicated a significant increase in apoptosis rates at higher concentrations .
Case Study 1: Inhibition of PDE4
A study published by BASF Bioresearch Corp. identified various derivatives similar to this compound that exhibited potent inhibition of PDE4. The research highlighted the therapeutic potential of these compounds in treating asthma and COPD through enhanced cAMP signaling .
Case Study 2: Anticancer Activity
In a separate study focused on triazolo-pyridazine derivatives, compounds structurally related to this compound were evaluated for their anticancer properties. The results showed promising cytotoxicity against multiple cancer cell lines, with detailed structure–activity relationship (SAR) studies providing insights into modifications that could enhance efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
